Cas no 2138813-03-1 (2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, chloromethyl ester)

2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, chloromethyl ester is a specialized chemical intermediate featuring a reactive chloromethyl ester group and a protected amino functionality via a tert-butoxycarbonyl (Boc) group. This structure enables selective modifications, making it valuable in organic synthesis, particularly for peptide coupling and heterocyclic chemistry. The Boc group enhances stability during reactions, while the chloromethyl ester offers versatility for further functionalization. Its methyl-substituted butenoic acid backbone contributes to controlled reactivity in conjugate addition or polymerization processes. Suitable for controlled, stepwise synthesis, this compound is useful in pharmaceutical and materials science research where precise molecular design is critical.
2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, chloromethyl ester structure
2138813-03-1 structure
Product name:2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, chloromethyl ester
CAS No:2138813-03-1
MF:C11H18ClNO4
MW:263.717922687531
CID:5260714

2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, chloromethyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, chloromethyl ester
    • Inchi: 1S/C11H18ClNO4/c1-8(9(14)16-7-12)5-6-13-10(15)17-11(2,3)4/h5H,6-7H2,1-4H3,(H,13,15)
    • InChI Key: RYBKRAZXUNYNKI-UHFFFAOYSA-N
    • SMILES: C(OCCl)(=O)C(C)=CCNC(OC(C)(C)C)=O

2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, chloromethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-386954-5.0g
chloromethyl 4-{[(tert-butoxy)carbonyl]amino}-2-methylbut-2-enoate
2138813-03-1
5.0g
$3396.0 2023-03-02
Enamine
EN300-386954-1.0g
chloromethyl 4-{[(tert-butoxy)carbonyl]amino}-2-methylbut-2-enoate
2138813-03-1
1g
$0.0 2023-06-07
Enamine
EN300-386954-0.05g
chloromethyl 4-{[(tert-butoxy)carbonyl]amino}-2-methylbut-2-enoate
2138813-03-1
0.05g
$983.0 2023-03-02
Enamine
EN300-386954-0.1g
chloromethyl 4-{[(tert-butoxy)carbonyl]amino}-2-methylbut-2-enoate
2138813-03-1
0.1g
$1031.0 2023-03-02
Enamine
EN300-386954-2.5g
chloromethyl 4-{[(tert-butoxy)carbonyl]amino}-2-methylbut-2-enoate
2138813-03-1
2.5g
$2295.0 2023-03-02
Enamine
EN300-386954-0.25g
chloromethyl 4-{[(tert-butoxy)carbonyl]amino}-2-methylbut-2-enoate
2138813-03-1
0.25g
$1078.0 2023-03-02
Enamine
EN300-386954-10.0g
chloromethyl 4-{[(tert-butoxy)carbonyl]amino}-2-methylbut-2-enoate
2138813-03-1
10.0g
$5037.0 2023-03-02
Enamine
EN300-386954-0.5g
chloromethyl 4-{[(tert-butoxy)carbonyl]amino}-2-methylbut-2-enoate
2138813-03-1
0.5g
$1124.0 2023-03-02

Additional information on 2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, chloromethyl ester

Introduction to 2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, chloromethyl ester (CAS No. 2138813-03-1)

2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, chloromethyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 2138813-03-1, is a specialized organic compound with significant applications in the field of pharmaceutical chemistry and biochemical research. This compound belongs to the class of β-keto esters and features a unique structural motif that makes it a valuable intermediate in synthetic chemistry. The presence of both an acetoacetic acid derivative and an amide linkage provides a versatile platform for further functionalization, enabling its use in the development of novel bioactive molecules.

The molecular structure of this compound consists of a 2-butenoic acid backbone, which is modified at the 4-position by an N,N-dimethylcarbamoyl group. This modification enhances the reactivity of the molecule, making it particularly useful in medicinal chemistry. The chloromethyl ester functionality at the 2-position further contributes to its synthetic utility, allowing for facile introduction of various substituents through nucleophilic addition reactions. Such structural features are highly sought after in drug discovery pipelines, where modular building blocks are essential for generating libraries of compounds with diverse pharmacological profiles.

In recent years, there has been growing interest in β-keto esters as pharmacophores due to their ability to mimic natural metabolites and participate in enzyme-mediated reactions. The compound CAS No. 2138813-03-1 has been explored as a precursor in the synthesis of analogs of known therapeutic agents. For instance, derivatives of this molecule have been investigated for their potential as protease inhibitors, which are critical in treating various inflammatory and infectious diseases. The N,N-dimethylcarbamoyl moiety not only stabilizes the carboxyl group but also serves as a handle for further derivatization, such as coupling with amino acids or peptides to generate peptidomimetics.

One of the most compelling aspects of this compound is its role in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways and are frequently dysregulated in cancer and other diseases. By leveraging the reactivity of the chloromethyl ester, researchers have been able to design compounds that covalently bind to specific kinase domains, leading to potent inhibition of their activity. Preliminary studies have shown that certain derivatives exhibit promising antitumor activity in vitro and in vivo models. The structural flexibility offered by this molecule allows chemists to fine-tune properties such as solubility, metabolic stability, and target affinity.

The synthesis of 2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, chloromethyl ester involves multi-step organic transformations that highlight its synthetic complexity. Key steps include condensation reactions to form the β-keto ester core, followed by selective protection-deprotection strategies to introduce the desired functional groups. The introduction of the chloromethyl ester is typically achieved through reaction with formaldehyde or paraformaldehyde under controlled conditions, ensuring high yield and purity. These synthetic protocols underscore the importance of meticulous optimization to achieve the desired product characteristics.

The chemical properties of this compound make it an attractive candidate for further exploration in drug discovery. Its ability to undergo nucleophilic substitution reactions allows for rapid diversification of its structure, enabling high-throughput screening campaigns. Additionally, its stability under various reaction conditions makes it suitable for large-scale synthesis without significant degradation. Researchers have also explored its use in combinatorial chemistry approaches, where libraries of related compounds can be generated efficiently using automated platforms.

From a biochemical perspective, this compound has been studied for its interactions with enzymes and biological targets. The N,N-dimethylcarbamoyl group can modulate binding affinity through hydrogen bonding or electrostatic interactions with protein surfaces. This feature is particularly valuable in rational drug design, where subtle changes in molecular structure can significantly impact potency and selectivity. Furthermore, the β-keto ester moiety can participate in Michael addition reactions with nucleophiles such as thiols or amines, providing another avenue for structural diversification.

In conclusion,2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, chloromethyl ester (CAS No. 2138813-03-1) represents a promising tool in pharmaceutical research due to its unique structural features and synthetic versatility. Its applications span across multiple areas including kinase inhibition, protease inhibition, and peptidomimetic design. As our understanding of biological pathways continues to expand, compounds like this will play an increasingly important role in developing next-generation therapeutics.

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